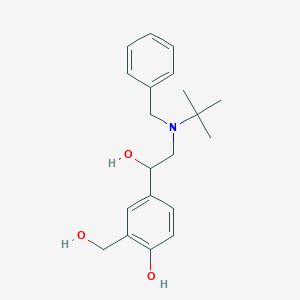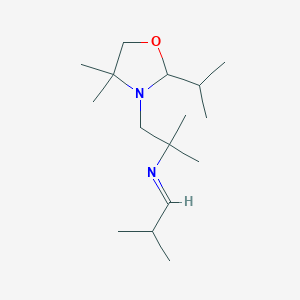
3-Amino-4-hydroxy-1,8-Naphthalinsäureanhydrid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Amino-4-hydroxy-1,8-naphthalic anhydride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-Amino-4-hydroxy-1,8-naphthalic anhydride, a derivative of 1,8-Naphthalimide (NIs), has been widely used as a fluorescent molecule in biological, chemical, and medical fields . NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .
Mode of Action
The compound interacts with its targets through an aromatic nucleophilic substitution reaction . The interaction results in a change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Biochemical Pathways
The affected pathways involve the fluorescence properties of the compound. The compound shows high stability and various fluorescence properties under different conditions . These properties are utilized in the design of fluorescent chemosensors for the detection of various molecules .
Pharmacokinetics
It’s noted that one major limitation for nis is their low solubility in aqueous media , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in its fluorescence properties. The compound shows a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features allow these derivatives to be used as excellent labeling reagents in the biological system .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as pH and solvent type. Moreover, the compound shows high stability and various fluorescence properties under different conditions .
Vorbereitungsmethoden
The synthesis of 3-Amino-4-hydroxy-1,8-naphthalic anhydride typically involves the starting material 1,8-naphthalic anhydride. One common method includes a solvent-free synthesis under microwave irradiation conditions . The reaction involves the use of specific reagents and conditions to achieve high yield and reproducibility. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
3-Amino-4-hydroxy-1,8-naphthalic anhydride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as sodium dichromate in glacial acetic acid.
Substitution: Aromatic nucleophilic substitution reactions are common, where the compound reacts with different nucleophiles to form derivatives.
Reduction: Specific conditions and reagents can reduce the compound to form different products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-hydroxy-1,8-naphthalic anhydride can be compared with other similar compounds such as:
4-Bromo-1,8-naphthalic anhydride: Known for its use in the synthesis of various derivatives.
3-Hydroxy-4-chloro-1,8-naphthalic anhydride: Exhibits strong blue fluorescence and is used in the development of blue fluorescent materials.
4-Amino-1,8-naphthalic anhydride: Utilized in the synthesis of nitro-aryl functionalized derivatives.
The uniqueness of 3-Amino-4-hydroxy-1,8-naphthalic anhydride lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
7-amino-8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c13-8-4-7-9-5(10(8)14)2-1-3-6(9)11(15)17-12(7)16/h1-4,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFVWWDXFVIHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)







![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)


![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
